N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide is a pyridine-pyrrolidine hybrid compound characterized by:
Properties
IUPAC Name |
N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-14(2,3)20-13(22)10-7-8-21(9-10)12-6-4-5-11(19-12)15(16,17)18/h4-6,10H,7-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQWPUATKAKMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with derivatives listed in the Catalog of Pyridine Compounds (2017) and synthetic intermediates from recent patents (2024). Key comparisons include:
Table 1: Structural and Commercial Comparison of Analogs
Key Observations:
- Its trifluoromethyl group offers stronger electron-withdrawing effects compared to methoxy or hydroxymethyl groups, influencing binding affinity .
- Carboxamide vs. Ester : The tert-butyl carboxamide in the target compound may improve metabolic stability compared to ester-containing analogs (e.g., CAS 1186311-18-1), which are prone to hydrolysis .
- Synthetic Utility : The tert-butyl group in the target compound aligns with intermediates used in peptide coupling and PROTAC synthesis, as seen in EP 4374877, where tert-butyl esters facilitate selective deprotection .
Commercial and Research Relevance
- Cost Considerations : Analogs in the Catalog of Pyridine Compounds are uniformly priced at $400/g, suggesting high production costs for tert-butyl- and fluorinated pyridines .
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